molecular formula C15H17N5O4S2 B2697010 Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 886942-37-6

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2697010
CAS RN: 886942-37-6
M. Wt: 395.45
InChI Key: UEBRATNMWRDRBB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Glutaminase Inhibition

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound related to Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition has therapeutic potential, as evidenced by its ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Synthesis of Heterocyclic Compounds

  • Ethyl 2-phenylthiocarb- amoyl acetate 1, a structurally similar compound, was used to synthesize various heterocyclic derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives. These compounds have potential applications in various fields of chemistry and pharmacology (Abdel‐Latif & Bondock, 2006).

Anti-inflammatory and Analgesic Agents

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, similar in structure to the compound , were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity, comparable to ibuprofen, and demonstrated analgesic activity, indicating their potential therapeutic applications (Shkair et al., 2016).

Antimicrobial and Surface Activities

  • The reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate produced 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which was used to synthesize different heterocyclic derivatives. These compounds, upon propoxylation, produced nonionic surface-active agents with evaluated antimicrobial activities (El-Sayed et al., 2015).

Antioxidant and Antimicrobial Activity

  • Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties were synthesized and tested for their biological activity, including antimicrobial properties against various microorganisms and antiviral activity against HIV-1 (Szulczyk et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to target mcl-1, an anti-apoptotic member of the bcl-2 family . This suggests that Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate may also target proteins involved in apoptosis.

Mode of Action

Similar compounds have been found to inhibit mcl-1, preventing it from binding to pro-apoptotic proteins and thus promoting apoptosis . It is possible that this compound acts in a similar manner.

properties

IUPAC Name

ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBRATNMWRDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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